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molecular formula C12H8O3S B188961 2-(Thiophene-2-carbonyl)benzoic acid CAS No. 46496-80-4

2-(Thiophene-2-carbonyl)benzoic acid

Cat. No. B188961
M. Wt: 232.26 g/mol
InChI Key: KPJANWLDEVDGEA-UHFFFAOYSA-N
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Patent
US05585385

Procedure details

To a mixture of phthalic anhydride (2.96 g), dichloromethane (10 ml) and aluminum chloride (5.87 g) was added a solution of thiophene (1.6 g) in dichloromethane, in limited amounts, while stirring at room temperature, then the reaction mixture was stirred for one hour at room temperature. The reaction mixture was poured into HCl-ice water, followed by extraction with ethyl acetate. The extract solution was washed with water and dried, then the solvent was distilled off to leave 2-(2-thienylcarbonyl)benzoic acid as colorless crystals (2.72 g).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[S:16]1[CH:20]=[CH:19][CH:18]=[CH:17]1>ClCCl>[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
5.87 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in limited amounts, while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for one hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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